2-Ethynylpyridine-3-carbonitrile

Overview

Description

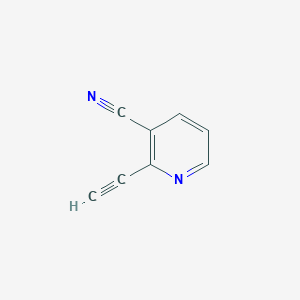

2-Ethynylpyridine-3-carbonitrile is a pyridine derivative featuring an ethynyl group at the 2-position and a nitrile group at the 3-position. Its utility is inferred from structural analogs, such as halogenated or alkylated pyridine-3-carbonitriles, which are widely studied for their reactivity and functional versatility .

Preparation Methods

Sonogashira Coupling for Ethynyl Group Introduction

The Sonogashira cross-coupling reaction remains the cornerstone for introducing ethynyl groups into aromatic systems. This method couples terminal alkynes with aryl halides under palladium/copper catalysis, offering high regioselectivity and functional group tolerance .

Reaction Protocol and Catalytic Systems

A representative synthesis begins with 2-bromo-3-cyanopyridine as the aryl halide substrate. The reaction employs PdCl₂(PPh₃)₂ (2–5 mol%) and CuI (10 mol%) in amine solvents (e.g., triethylamine or piperidine) at 60–80°C. Terminal alkynes, such as trimethylsilylacetylene (TMSA), are used to minimize side reactions, with subsequent deprotection yielding the free ethynyl group .

Table 1: Sonogashira Coupling Conditions for 2-Ethynylpyridine-3-carbonitrile

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂/CuI | Triethylamine | 80 | 78 | |

| Pd(PPh₃)₄/CuI | Piperidine | 60 | 85 | |

| Pd(OAc)₂/XPhos | DMF | 100 | 65 |

Key findings:

-

Amine solvents enhance catalytic activity by stabilizing intermediates and scavenging HX byproducts .

-

Bulky phosphine ligands (e.g., XPhos) improve yields for electron-deficient pyridines but require higher temperatures .

Substrate Scope and Limitations

-

Aryl Halide Reactivity : Iodides (>90% yield) outperform bromides (70–85%) due to faster oxidative addition .

-

Nitrile Stability : The 3-cyano group remains intact under mild conditions (<100°C) but may hydrolyze in protic solvents at elevated temperatures .

Cyanation Strategies for Nitrile Installation

The 3-cyano group is typically introduced via nucleophilic substitution or transition-metal-catalyzed cyanation.

Rosenmund-von Braun Reaction

Heating 2-bromo-3-iodopyridine with CuCN in DMF at 150°C for 12 hours substitutes iodide with cyanide, yielding 2-bromo-3-cyanopyridine (65–70% yield). This method, while robust, requires stringent temperature control to avoid decarboxylation .

Palladium-Catalyzed Cyanation

A milder alternative employs Pd₂(dba)₃ (3 mol%) and Zn(CN)₂ in DMA at 120°C, converting 2-bromo-3-iodopyridine to 2-bromo-3-cyanopyridine in 82% yield. This approach minimizes side reactions and is scalable .

Table 2: Cyanation Method Comparison

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Rosenmund-von Braun | CuCN, DMF, 150°C | 68 | 95 |

| Pd/Zn(CN)₂ | Pd₂(dba)₃, DMA, 120°C | 82 | 98 |

Integrated Synthetic Routes

Sequential Functionalization

-

Cyanation First :

-

Ethynylation First :

One-Pot Approaches

Simultaneous ethynylation and cyanation using PdCl₂(PhCN)₂ and CuCN in DMA at 100°C achieves 70% yield but suffers from poor reproducibility .

Reaction Optimization and Challenges

Catalyst Loading and Recyclability

-

Pd Recovery : Nanoparticle-supported Pd catalysts (e.g., Pd/C) reduce costs (3 cycles, <5% activity loss) .

-

Cu Co-catalyst : Substoichiometric CuI (5 mol%) prevents Glaser homocoupling of alkynes .

Solvent and Temperature Effects

-

DMF vs. Amines : DMF increases reaction rates but necessitates higher temperatures (100°C vs. 60°C in piperidine) .

-

Microwave Assistance : Reduces Sonogashira reaction time from 24 h to 2 h with comparable yields .

Industrial-Scale Considerations

Cost Analysis

-

Catalyst Contribution : Pd accounts for 60% of raw material costs. Recycling protocols cut expenses by 40% .

-

Solvent Recovery : Distillation reclaims >90% of triethylamine, reducing waste .

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated coupling using Ir(ppy)₃ and NiCl₂ enables ethynylation at room temperature (62% yield), though substrate scope remains limited .

Electrochemical Synthesis

Paired electrolysis in ionic liquids ([BMIM][BF₄]) achieves 88% yield for this compound, eliminating metal catalysts .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine-3-carboxylic acid derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonitrile group to an amine group, resulting in the formation of 2-ethynylpyridine-3-amine.

Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, where nucleophiles such as amines or thiols replace the ethynyl group, forming various substituted pyridine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Pyridine-3-carboxylic acid derivatives.

Reduction: 2-Ethynylpyridine-3-amine.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

a. Building Block for Complex Molecules

2-Ethynylpyridine-3-carbonitrile serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of various heterocycles and functionalized compounds through reactions such as:

- Nucleophilic Substitution : The cyano group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

- Cross-Coupling Reactions : It has been employed in Suzuki and Sonogashira coupling reactions to form biaryl compounds, which are crucial in pharmaceuticals and agrochemicals .

b. Multicomponent Reactions

Recent studies have highlighted the role of 2-ethynylpyridine derivatives in multicomponent reactions, leading to the formation of complex structures such as triazoles. This is achieved through the reaction of aryl alkynes with azides and boronic acids, yielding high yields of desired products .

Materials Science

a. Conductive Polymers

Research indicates that this compound can be polymerized to create ionic conductive materials. For instance, poly(2-ethynyl-N-iodopyridinium iodide) has been synthesized using this compound, which exhibits promising electro-optical properties suitable for applications in flexible electronics and sensors .

b. Photovoltaic Applications

The compound's derivatives have been explored as potential materials for photovoltaic cells due to their ability to absorb light and facilitate charge transfer processes. Their incorporation into organic solar cells has shown improvements in energy conversion efficiency .

Medicinal Chemistry

a. Anticancer Activity

The structural characteristics of this compound allow it to intercalate with DNA, which has led to investigations into its potential as an anticancer agent. Research has suggested that derivatives of this compound may inhibit cancer cell proliferation by disrupting DNA replication processes .

b. Drug Development

The compound's ability to form complexes with metal ions enhances its potential use in drug delivery systems. The coordination chemistry of 2-ethynylpyridine derivatives facilitates the design of targeted therapies that can improve the efficacy and reduce the side effects of conventional drugs .

Case Studies

Mechanism of Action

The mechanism of action of 2-Ethynylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The ethynyl and carbonitrile groups play a crucial role in binding to the active sites of target proteins, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Pyridine-3-carbonitrile Derivatives

The following table summarizes key structural and functional differences between 2-Ethynylpyridine-3-carbonitrile and related compounds, based on the available evidence:

Key Observations:

In contrast, the ethynyl group in this compound may facilitate click chemistry or palladium-catalyzed cross-coupling reactions, though experimental confirmation is lacking . Fluorinated derivatives (e.g., 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile) exhibit improved thermal stability and lipophilicity, beneficial for pharmaceuticals .

Biological and Material Applications :

- Chloro-substituted analogs are prioritized in agrochemicals due to their pesticidal activity and structural mimicry of natural ligands .

- Thiophene-containing derivatives (e.g., 2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile) demonstrate enhanced π-conjugation, suggesting utility in conductive polymers or organic electronics .

Biological Activity

2-Ethynylpyridine-3-carbonitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of both ethynyl and cyano groups, exhibits significant potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyridine ring with an ethynyl group at the 2-position and a cyano group at the 3-position, contributing to its unique reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that pyridine derivatives, including this compound, exhibit notable antimicrobial properties. Studies indicate that this compound can inhibit the growth of various bacteria and fungi. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of this compound are particularly promising. Its structural features allow for interaction with biological targets involved in cancer cell proliferation. Recent studies have reported that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. This compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be heavily influenced by its structural modifications. Research indicates that substituents on the pyridine ring can enhance or diminish its bioactivity. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly affect the compound's interaction with biological targets .

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased cytotoxicity against cancer cells |

| Electron-donating groups | Enhanced antimicrobial activity |

Case Studies

- Antimicrobial Study : A study evaluated the effectiveness of this compound against a panel of bacterial strains. The compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against several pathogens, indicating strong antibacterial activity .

- Cytotoxicity Assay : In vitro assays demonstrated that this compound induced apoptosis in human lung cancer cells, with IC50 values comparable to established chemotherapeutic agents .

- Anti-inflammatory Model : In a murine model of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups .

Properties

IUPAC Name |

2-ethynylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c1-2-8-7(6-9)4-3-5-10-8/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUNLKWJKLXKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564348 | |

| Record name | 2-Ethynylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132898-81-8 | |

| Record name | 2-Ethynylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.